Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
Brand Name: Vulcanchem
CAS No.: 31968-98-6
VCID: VC8376489
InChI: InChI=1S/C9H21N3/c1-3-10-5-4-9-8-12(2)7-6-11-9/h9-11H,3-8H2,1-2H3
SMILES: CCNCCC1CN(CCN1)C
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

CAS No.: 31968-98-6

Cat. No.: VC8376489

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine - 31968-98-6

Specification

CAS No. 31968-98-6
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name N-ethyl-2-(4-methylpiperazin-2-yl)ethanamine
Standard InChI InChI=1S/C9H21N3/c1-3-10-5-4-9-8-12(2)7-6-11-9/h9-11H,3-8H2,1-2H3
Standard InChI Key YVOBFOBRRDUCNI-UHFFFAOYSA-N
SMILES CCNCCC1CN(CCN1)C
Canonical SMILES CCNCCC1CN(CCN1)C

Introduction

Structural Characteristics and Molecular Design

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine comprises a piperazine ring substituted at the 2-position with a methyl group and an ethylamine side chain. The piperazine core adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . The ethylamine side chain introduces flexibility, enabling interactions with hydrophobic pockets in biological targets.

Comparative Analysis with Related Piperazine Derivatives

Piperazine derivatives often serve as privileged scaffolds in medicinal chemistry due to their balanced basicity and conformational flexibility. For example, the structurally similar compound 2-ethylsulfanyl-4-methyl-5-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-thiazole trihydrochloride (CAS 89663-33-2) shares the 4-methylpiperazine motif but incorporates a thiazole ring and ethylsulfanyl group . Key differences include:

ParameterEthyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine89663-33-2
Molecular FormulaC₉H₂₁N₃C₁₃H₂₆Cl₃N₃S₂
Molecular Weight (g/mol)171.28394.855
Key Functional GroupsEthylamine, methylpiperazineThiazole, ethylsulfanyl, trihydrochloride

The absence of a thiazole ring in the target compound reduces steric hindrance, potentially enhancing bioavailability.

Synthetic Methodologies

Reductive Amination Strategies

A common route to ethyl-piperazine derivatives involves reductive amination of ketones or aldehydes with primary amines. For instance, the synthesis of 2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (11) employed a Buchwald–Hartwig coupling between a brominated imidazopyridine and boc-piperazine, followed by deprotection . Adapting this method, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine could be synthesized via:

  • Mannich Reaction: Condensation of 4-methylpiperazine with ethylenediamine and formaldehyde under acidic conditions.

  • Alkylation: Reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ .

Spectroscopic Characterization

While direct data for the target compound is unavailable, analogous piperazine derivatives are characterized by:

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm for piperazine protons and δ 1.0–1.5 ppm for ethyl groups .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N–H) and 2800 cm⁻¹ (C–H aliphatic) .

Pharmacological and Biochemical Implications

Target Engagement and Selectivity

Piperazine derivatives frequently modulate GPCRs and enzymes. For example, compound 11 inhibited autotaxin (ATX) with an IC₅₀ of 27 nM, reducing lysophosphatidic acid (LPA) levels in murine fibrosis models . Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine’s ethylamine side chain may enhance binding to amineergic receptors (e.g., 5-HT₁A, α-adrenergic), while the methyl group could mitigate hERG channel inhibition—a common liability in basic amines .

ADMET Profiling

Key ADMET parameters for piperazine analogs include:

  • LogP: ~2.5–4.6, indicating moderate lipophilicity .

  • hERG Inhibition: Reduced risk compared to piperidine analogs due to lower basicity (calculated pKa ~7.8 vs. 8.5) .

  • CYP3A4 TDI: Scaffold modifications (e.g., methyl substitution) can eliminate time-dependent inhibition .

Applications in Drug Discovery

Neurological Disorders

Piperazine derivatives are explored as antipsychotics and anxiolytics. The ethylamine chain in the target compound may enhance blood-brain barrier penetration, making it a candidate for depression or schizophrenia therapies.

Antifibrotic Agents

Analogous to compound 11, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine could target ATX-LPA pathways, offering therapeutic potential in idiopathic pulmonary fibrosis (IPF) .

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